5-Formyl-2,4,6-trimethyl-nicotinic acid ethyl ester
CAS No.: 28569-08-6
Cat. No.: VC16068120
Molecular Formula: C12H15NO3
Molecular Weight: 221.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 28569-08-6 |
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Molecular Formula | C12H15NO3 |
Molecular Weight | 221.25 g/mol |
IUPAC Name | ethyl 5-formyl-2,4,6-trimethylpyridine-3-carboxylate |
Standard InChI | InChI=1S/C12H15NO3/c1-5-16-12(15)11-7(2)10(6-14)8(3)13-9(11)4/h6H,5H2,1-4H3 |
Standard InChI Key | CVHRYOCKFVWTDE-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=C(N=C(C(=C1C)C=O)C)C |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Architecture
The IUPAC name for this compound is ethyl 5-formyl-2,4,6-trimethylpyridine-3-carboxylate, reflecting its substitution pattern on the pyridine core . The structure consists of a pyridine ring with:
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A formyl group (-CHO) at position 5
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Methyl groups (-CH) at positions 2, 4, and 6
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An ethyl ester (-COOCHCH) at position 3
The SMILES notation encodes this arrangement , while the InChIKey provides a unique identifier for computational referencing .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight (g/mol) | 221.25 | |
XLogP3 | 1.7 | |
Topological Polar SA | 56.3 Ų | |
Rotatable Bond Count | 4 |
Physicochemical Properties
Solubility and Stability
Computational predictions (PubChem) indicate:
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Hydrogen Bonding: 0 donors, 4 acceptors, favoring solubility in polar aprotic solvents
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Thermal Stability: Likely stable below 150°C, inferred from analogous nicotinate esters
Experimental data gaps exist for melting/boiling points, necessitating further characterization.
Applications and Industrial Relevance
Pharmaceutical Intermediates
The compound’s formyl and ester groups render it a potential building block for:
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Antimicrobial Agents: Pyridine derivatives often exhibit bacteriostatic activity.
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Kinase Inhibitors: The planar aromatic system may interact with ATP-binding pockets.
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Prodrugs: Ethyl ester moieties can enhance membrane permeability.
Material Science
Applications under investigation include:
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Coordination Chemistry: As a ligand for transition metal catalysts (e.g., Pd, Cu).
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Polymer Additives: Modifying thermal or optical properties of engineering plastics.
Future Research Directions
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Pharmacological Profiling: Screen for bioactivity in cancer or infectious disease models.
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Process Chemistry: Develop greener synthetic routes (e.g., biocatalytic methods).
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Crystallography: Resolve 3D structure to inform computational drug design.
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